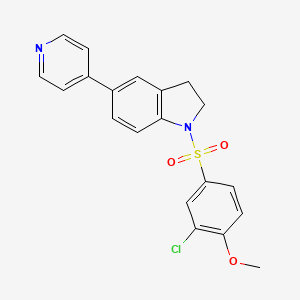

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline, also known as GW 843682X, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It belongs to the class of indoline sulfonamides and has been found to have potent activity against a variety of targets, including kinases and G protein-coupled receptors (GPCRs).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline serves as a key intermediate in the synthesis of complex molecules due to its unique structural properties. It has been involved in the development of new methodologies for creating indoline scaffolds with potential applications in drug discovery. For instance, its structural framework is utilized in the synthesis of conformationally defined serotonin homologues, highlighting its role in creating molecules with specific biological activities (Herslöf & Martin, 1987). Furthermore, it is instrumental in the efficient sulfonation of indoles, demonstrating its utility in chemical transformations and the development of derivatives with varied functional groups (Janosik et al., 2006).

Antitumor and Antiproliferative Agents

The compound has shown relevance in the synthesis of antitumor sulfonamides. Research indicates that derivatives of this compound exhibit potent cell cycle inhibitory properties and have advanced to clinical trials, underscoring their potential as antitumor agents (Owa et al., 2002). These findings are pivotal for the development of novel oncology therapies, providing insights into the essential pharmacophore structure and drug-sensitive cellular pathways.

Inhibition of Tubulin Polymerization

Investigations into the interactions of sulfonamide drugs with tubulin have revealed that certain derivatives can bind to the colchicine site of tubulin, inhibiting its polymerization. This action is crucial for the development of antimitotic drugs with applications in cancer therapy (Banerjee et al., 2005). The ability to modulate tubulin dynamics offers a therapeutic avenue for targeting rapidly dividing cancer cells.

Development of Novel Inhibitors

The structural motif of this compound is integral to the design and synthesis of inhibitors targeting various biological pathways. For example, its derivatives have been identified as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), highlighting its potential in treating inflammatory diseases and asthma (Hutchinson et al., 2009).

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S/c1-26-20-5-3-17(13-18(20)21)27(24,25)23-11-8-16-12-15(2-4-19(16)23)14-6-9-22-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIZNBVTRSSBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2611645.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)